molecular formula C9H12N2O2S B13219116 Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate

Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B13219116
M. Wt: 212.27 g/mol
InChI Key: PPPUGKPNVZOZTP-UHFFFAOYSA-N
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Description

Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a pyrrolidine ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrolidine derivative with a thiazole precursor under specific conditions. For example, the reaction might involve heating the reactants in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and real-time monitoring can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The thiazole ring can participate in hydrogen bonding and other interactions that stabilize the compound within its target site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate is unique due to its combined pyrrolidine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

methyl 2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H12N2O2S/c1-13-9(12)7-5-11-8(14-7)6-2-3-10-4-6/h5-6,10H,2-4H2,1H3

InChI Key

PPPUGKPNVZOZTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(S1)C2CCNC2

Origin of Product

United States

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